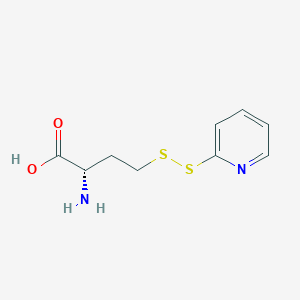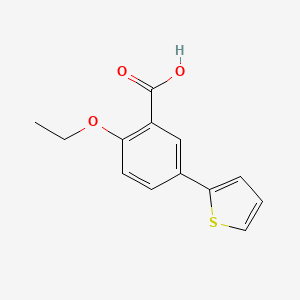
2-Ethoxy-5-thiophen-2-ylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-thiophen-2-ylbenzoic acid is an organic compound that belongs to the class of benzoic acids substituted with thiophene and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-5-thiophen-2-ylbenzoic acid typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann synthesis
Substitution Reactions: The thiophene ring is then subjected to electrophilic substitution reactions to introduce the ethoxy and benzoic acid groups.
Coupling Reactions: The final step involves coupling the substituted thiophene with a benzoic acid derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using readily available starting materials and efficient catalysts to ensure high yields and purity .
Types of Reactions:
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde is possible under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene and benzoic acid derivatives.
Scientific Research Applications
2-Ethoxy-5-thiophen-2-ylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxy-5-thiophen-2-ylbenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzothiophene Derivatives: Compounds like 3-ethynyl-2-thiophen-2-ylbenzo[b]thiophene and 3-iodo-2-thiophen-2-ylbenzo[b]thiophene share structural similarities and exhibit comparable biological activities.
Thiophene Substituted Benzoic Acids: Other thiophene-substituted benzoic acids may have similar chemical properties and applications.
Uniqueness: 2-Ethoxy-5-thiophen-2-ylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H12O3S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-ethoxy-5-thiophen-2-ylbenzoic acid |
InChI |
InChI=1S/C13H12O3S/c1-2-16-11-6-5-9(8-10(11)13(14)15)12-4-3-7-17-12/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
LHDLEFQVQWOLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


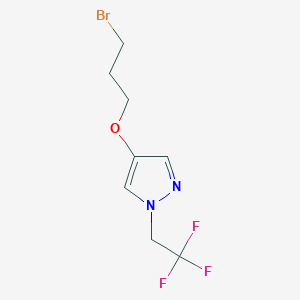
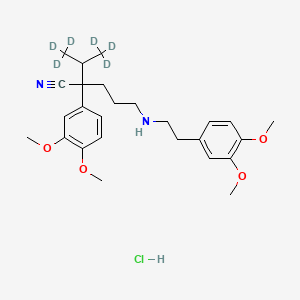
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]pentanoate](/img/structure/B13724291.png)
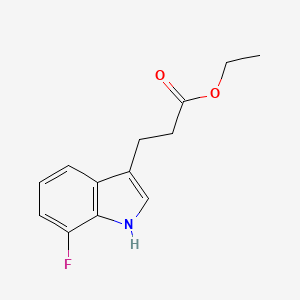
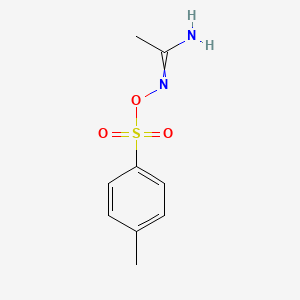
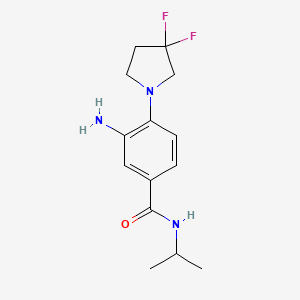
![[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13724330.png)
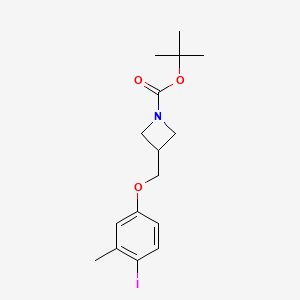

![disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate](/img/structure/B13724342.png)
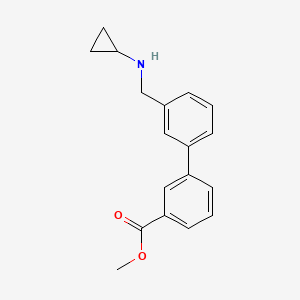
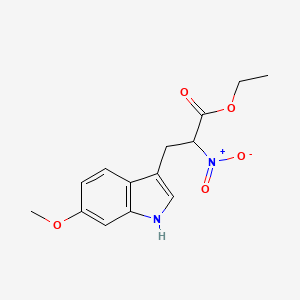
![1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724351.png)
